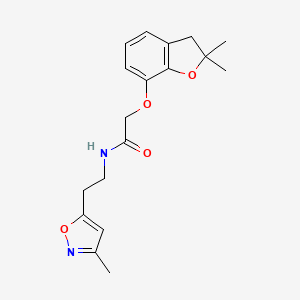

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide

Description

This compound features a 2,3-dihydrobenzofuran core substituted with a 2,2-dimethyl group at the fused ring, an ether-linked acetamide chain, and a 3-methylisoxazole ethyl moiety. Structural characterization, including crystallographic data, confirms the planar arrangement of the benzofuran ring and the spatial orientation of the isoxazole substituent, critical for intermolecular interactions .

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-12-9-14(24-20-12)7-8-19-16(21)11-22-15-6-4-5-13-10-18(2,3)23-17(13)15/h4-6,9H,7-8,10-11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCQJAPDYDLFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)COC2=CC=CC3=C2OC(C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | 2-[(2,2-dimethyl-3H-benzofuran-7-yl)oxy]-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide |

| InChI Key | IJXLRYARTYFBNW-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Preliminary studies suggest that it may modulate various biochemical pathways by interacting with enzymes and receptors involved in inflammatory responses and other cellular processes. The exact molecular targets and pathways require further investigation to elucidate the compound's full mechanism of action.

Anti-inflammatory Properties

Research has indicated that compounds related to the benzofuran structure exhibit anti-inflammatory effects. For instance, a study on similar 2,3-dihydrobenzofuran derivatives showed promising anti-inflammatory activity when tested using the carrageenan-induced edema method. The introduction of substituents such as methyl groups enhanced the anti-inflammatory efficacy of these compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. A synthesis study reported that certain derivatives exhibited significant antimicrobial activity against various pathogens, suggesting that modifications to the benzofuran structure could yield compounds with enhanced bioactivity .

Case Studies

- Anti-inflammatory Study : A series of 2,3-dihydrobenzofuran derivatives were synthesized and evaluated for their anti-inflammatory properties. The results indicated that specific structural modifications led to increased potency in reducing inflammation markers in animal models .

- Antimicrobial Evaluation : Research focused on new derivatives of benzofuran demonstrated broad-spectrum antimicrobial activity. Compounds were tested against bacterial strains, showing effectiveness comparable to standard antibiotics .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of Benzofuran Derivative : The initial step involves synthesizing the benzofuran backbone through cyclization reactions involving appropriate precursors.

- Functionalization : The introduction of the hydroxyacetimidamide group is achieved through reactions with acetic anhydride or similar reagents under controlled conditions.

- Final Coupling : The final product is obtained by coupling the benzofuran derivative with 3-methylisoxazole using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Comparison with Similar Compounds

Phenoxy-Acetamide Analogs (Pharmacopeial Forum, 2017)

Compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound e) share the acetamide backbone but replace the dihydrobenzofuran with a dimethylphenoxy group.

Ortho-Tolyl Acetamide (Acta Crystallographica, 2010)

The structurally related 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide retains the dihydrobenzofuran core but substitutes the isoxazole ethyl group with an ortho-tolyl moiety.

Comparison with Pharmacologically Active Acetamides

Comparison with Pesticidal Chloroacetamides (Pesticide Glossary, 2001)

Chloroacetamides like dimethenamid and alachlor are herbicides featuring electron-withdrawing chloro substituents. The target compound lacks chloro groups, which are critical for pesticidal activity but associated with mammalian toxicity. Instead, its methyl and oxygen-rich substituents suggest a pharmaceutical focus, emphasizing the role of substituents in determining application .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Metabolic Stability : The 3-methylisoxazole group may reduce oxidative metabolism, extending half-life relative to chloroacetamides or simpler alkyl chains .

- Activity Gaps : While anti-exudative acetamides show promise, the target compound’s specific pharmacological profile remains uncharacterized in the available evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.